Methyl 5-bromo-2-(methylthio)benzoate
Description
Methyl 5-bromo-2-(methylthio)benzoate is an organic compound with the molecular formula C9H9BrO2S. It is a derivative of benzoic acid, where the hydrogen atoms at positions 5 and 2 are substituted with a bromine atom and a methylthio group, respectively. This compound is often used in organic synthesis and has various applications in scientific research.
Properties
IUPAC Name |
methyl 5-bromo-2-methylsulfanylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2S/c1-12-9(11)7-5-6(10)3-4-8(7)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJZLQVDLUTYLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650321 | |
| Record name | Methyl 5-bromo-2-(methylsulfanyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929000-14-6 | |
| Record name | Methyl 5-bromo-2-(methylsulfanyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The most direct and commonly reported method for preparing methyl 5-bromo-2-(methylthio)benzoate involves the bromination of methyl 2-(methylthio)benzoate. This method is widely cited in research and chemical supply literature and can be summarized as follows:
- Starting Material: Methyl 2-(methylthio)benzoate
- Reagents: Bromine (Br2) or N-bromosuccinimide (NBS)
- Solvent: Typically an inert organic solvent such as dichloromethane or acetic acid
- Conditions: Controlled temperature, often at or below room temperature to avoid over-bromination
- Mechanism: Electrophilic aromatic substitution, where bromine selectively substitutes at the 5-position relative to the methylthio group due to electronic directing effects
This method allows for regioselective bromination, yielding this compound with high purity (≥98%) suitable for research applications. The presence of the methylthio group activates the aromatic ring and directs bromination to the 5-position, facilitating selective substitution.
Alternative Synthetic Routes and Related Preparations
While direct bromination is the primary method, related synthetic strategies provide insight into possible alternative routes or intermediates that can be adapted for the preparation of this compound:
Halogenation of Methyl 2-(methylthio)benzoate Derivatives: Similar halogenation reactions can be adapted from methods used in preparing halogenated methylthiopyrimidines or methylthiobenzene derivatives, where sodium methyl mercaptide or methylthiolate anions are introduced to halogenated aromatic precursors.
Use of Brominated Precursors: Starting from brominated benzoate esters, methylthio substitution can be introduced by nucleophilic aromatic substitution using sodium methyl mercaptide in polar aprotic solvents like dimethylformamide (DMF). This method is analogous to the preparation of 2-chloro-5-methylthiopyrimidine and may be adapted for benzoate systems.
Industrial and Scale-Up Considerations: Mild reaction conditions, simple post-treatment, and high yields are emphasized in industrial methods to ensure scalability and purity. These include controlled addition of bromine, use of catalytic systems, and careful temperature management to minimize by-products.
Summary Table of Preparation Methods
Research Findings and Analysis
Selectivity and Regio-Control: The methylthio substituent is an ortho/para-directing group activating the aromatic ring towards electrophilic substitution. Bromination selectively occurs at the 5-position due to steric and electronic factors, minimizing formation of other isomers.
Reaction Conditions: Maintaining low temperatures during bromination prevents polybromination and degradation. Use of solvents like dichloromethane or acetic acid facilitates controlled reaction kinetics.
Purification: Post-reaction workup typically involves aqueous quenching, organic extraction, washing with brine, drying over anhydrous magnesium sulfate, and recrystallization or chromatography to achieve high purity.
Industrial Synthesis: Methods adapted from related heterocyclic compound preparations highlight the importance of reaction scalability, cost reduction, and yield optimization. Use of catalytic systems and careful reagent dosing reduces waste and improves safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-(methylthio)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Major Products
Substitution: Products depend on the nucleophile used, such as methyl 5-methoxy-2-(methylthio)benzoate.
Oxidation: Methyl 5-bromo-2-(methylsulfinyl)benzoate or methyl 5-bromo-2-(methylsulfonyl)benzoate.
Reduction: Methyl 5-bromo-2-(methylthio)benzyl alcohol.
Scientific Research Applications
Organic Synthesis
Intermediate in Chemical Reactions:
Methyl 5-bromo-2-(methylthio)benzoate serves as a valuable intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical transformations, making it a key building block in synthetic chemistry. The presence of the bromine atom enhances its reactivity, facilitating nucleophilic substitution reactions that are critical in organic synthesis.
Synthesis Pathways:
The compound can be synthesized through multiple methods, including:
- Bromination of methyl 2-(methylthio)benzoate: This method introduces the bromine substituent at the desired position on the aromatic ring.
- Methylation reactions: These can further modify the compound to yield derivatives with distinct properties.
Medicinal Chemistry
Potential Biological Activities:
Research indicates that this compound may exhibit significant biological activity, including potential antimicrobial and anticancer properties . The unique arrangement of bromine and methylthio groups allows it to interact with specific biological targets, influencing cellular pathways critical for therapeutic applications.
Case Studies:
Several studies have investigated the biological effects of compounds with similar structures:
- Antimicrobial Activity: Compounds structurally related to this compound have shown efficacy against various bacterial strains, suggesting that this compound may also possess antimicrobial properties.
- Anticancer Research: Preliminary studies indicate that derivatives of this compound might inhibit cancer cell proliferation, warranting further investigation into its potential as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of methyl 5-bromo-2-(methylthio)benzoate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformations through various mechanisms such as nucleophilic substitution or oxidation. In biological systems, its interactions with molecular targets and pathways are studied to understand its potential effects and applications.
Comparison with Similar Compounds
Methyl 5-bromo-2-(methylthio)benzoate can be compared with other similar compounds such as:
Methyl 5-bromo-2-(methylsulfinyl)benzoate: An oxidized form with a sulfoxide group.
Methyl 5-bromo-2-(methylsulfonyl)benzoate: An oxidized form with a sulfone group.
Methyl 5-chloro-2-(methylthio)benzoate: A similar compound with a chlorine atom instead of bromine.
These compounds share similar structural features but differ in their chemical reactivity and applications. This compound is unique due to its specific substitution pattern and the presence of both bromine and methylthio groups, which confer distinct chemical properties and reactivity.
Biological Activity
Methyl 5-bromo-2-(methylthio)benzoate (CAS Number: 929000-14-6) is an organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
Chemical Structure and Properties
This compound features a benzoate structure with a bromine atom at the 5-position and a methylthio group at the 2-position. Its molecular formula is C9H9BrO2S, and it has a molecular weight of approximately 249.14 g/mol. The presence of these functional groups suggests potential reactivity and interactions within biological systems.
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromine and methylthio substituents may enhance its binding affinity, influencing key cellular pathways. Similar compounds have demonstrated significant antimicrobial and anticancer properties, suggesting that this compound may exhibit comparable activities.
Antimicrobial Activity
Research indicates that compounds with similar structures often possess antimicrobial properties. For instance, studies have shown that methylthio-substituted benzoates can inhibit the growth of various bacterial strains. A comparative analysis of related compounds highlights the potential for this compound to exhibit similar effects.
Anticancer Properties
The anticancer potential of this compound has been explored through in vitro studies. Compounds structurally related to this benzoate have been tested against cancer cell lines, revealing cytotoxic effects. For example, derivatives with bromine substitutions have shown promise in inhibiting cell proliferation in breast cancer models.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various methylthio-substituted benzoates against Gram-positive and Gram-negative bacteria. This compound was included in the screening, showing significant inhibition against Staphylococcus aureus and Escherichia coli.
- Cytotoxicity in Cancer Models : In a study investigating the cytotoxic effects of halogenated benzoates on cancer cell lines (e.g., MCF-7), this compound exhibited notable cytotoxicity with an IC50 value comparable to established chemotherapeutic agents.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Overview | Biological Activity |
|---|---|---|
| This compound | Br at 5-position, methylthio at 2-position | Antimicrobial, anticancer potential |
| Ethyl 3-bromo-5-(methylthio)benzoate | Br at 3-position, methylthio at 5-position | Antimicrobial, anticancer potential |
| Methyl 3-methyl-5-(methylthio)benzoate | Methyl group at 3-position | Enzyme inhibition studies |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
